molecular formula C11H17NO2 B2424822 1-(3-ethoxy-4-methoxyphenyl)-N-methylmethanamine CAS No. 893581-70-9

1-(3-ethoxy-4-methoxyphenyl)-N-methylmethanamine

Cat. No.: B2424822
CAS No.: 893581-70-9
M. Wt: 195.262
InChI Key: SVYAPZZAANWWGB-UHFFFAOYSA-N
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Description

1-(3-ethoxy-4-methoxyphenyl)-N-methylmethanamine is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethoxy group, a methoxy group, and a methylamine group attached to a phenyl ring. Its chemical formula is C11H17NO2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-ethoxy-4-methoxyphenyl)-N-methylmethanamine typically involves the following steps:

    Starting Material: The synthesis begins with 3-ethoxy-4-methoxybenzaldehyde.

    Reductive Amination: The aldehyde group of 3-ethoxy-4-methoxybenzaldehyde is subjected to reductive amination using methylamine and a reducing agent such as sodium cyanoborohydride. This reaction results in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-ethoxy-4-methoxyphenyl)-N-methylmethanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or ethoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(3-ethoxy-4-methoxyphenyl)-N-methylmethanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-ethoxy-4-methoxyphenyl)-N-methylmethanamine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The exact pathways depend on the specific application and target. For example, in medicinal applications, it may modulate signaling pathways involved in inflammation or pain.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethylamine
  • 1-(3-ethoxy-4-methoxyphenyl)-2-methylthioethanone

Uniqueness

1-(3-ethoxy-4-methoxyphenyl)-N-methylmethanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields.

Properties

IUPAC Name

1-(3-ethoxy-4-methoxyphenyl)-N-methylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-4-14-11-7-9(8-12-2)5-6-10(11)13-3/h5-7,12H,4,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVYAPZZAANWWGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CNC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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